4-Amino-3-nitropicolinic acid
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Overview
Description
4-Amino-3-nitropicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 4-position and a nitro group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitropicolinic acid typically involves the nitration of 4-aminopicolinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitropicolinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Oxidation: Strong oxidizing agents, though these reactions are less frequently employed.
Major Products Formed
Reduction: 4,3-Diaminopicolinic acid.
Substitution: Various substituted picolinic acids, depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-nitropicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-nitropicolinic acid involves its interaction with various molecular targets. The amino and nitro groups on the pyridine ring allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitropicolinic acid: Similar in structure but with the nitro group at the 5-position.
4-Aminopicolinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropicolinic acid: Similar but with the amino group absent, affecting its reactivity and applications.
Uniqueness
4-Amino-3-nitropicolinic acid is unique due to the presence of both an amino and a nitro group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5N3O4 |
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Molecular Weight |
183.12 g/mol |
IUPAC Name |
4-amino-3-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5N3O4/c7-3-1-2-8-4(6(10)11)5(3)9(12)13/h1-2H,(H2,7,8)(H,10,11) |
InChI Key |
SKKGCFSHPHYQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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